Bis(picolinoyloxy)manganese

Description

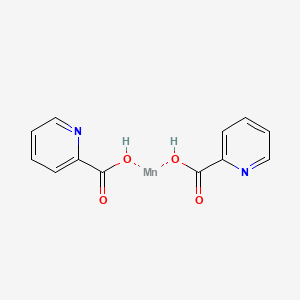

Bis(picolinoyloxy)manganese is a manganese-based coordination compound featuring two picolinoyloxy ligands bound to a central manganese ion. Picolinoyloxy ligands are derived from picolinic acid, a pyridine derivative with a carboxylic acid group at the 2-position. The compound is of interest in catalysis, materials science, and bioinorganic chemistry due to manganese’s redox versatility and the ligand’s ability to stabilize metal centers in diverse oxidation states.

Properties

Molecular Formula |

C12H10MnN2O4 |

|---|---|

Molecular Weight |

301.16 g/mol |

IUPAC Name |

manganese;pyridine-2-carboxylic acid |

InChI |

InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9); |

InChI Key |

WADVWHZMHBLOGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Mn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese picolinate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese sulfate, with picolinic acid in an aqueous or alcoholic medium. The reaction typically involves heating the mixture to facilitate the formation of the coordination complex. The general reaction can be represented as follows: [ \text{MnCl}_2 + 2 \text{C}_6\text{H}_4\text{NO}_2\text{H} \rightarrow \text{Mn(C}_6\text{H}_4\text{NO}_2)_2 + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of manganese picolinate involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in a pure form. The use of controlled reaction conditions, such as temperature and pH, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Manganese picolinate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: In basic solutions, manganese picolinate can be oxidized by hydrogen peroxide to form manganese dioxide. [ \text{Mn(C}_6\text{H}_4\text{NO}_2)_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2 \text{C}_6\text{H}_4\text{NO}_2\text{H} ]

Reduction: Manganese picolinate can be reduced by strong reducing agents such as sodium borohydride.

Substitution: The picolinate ligands can be substituted by other ligands in the presence of suitable reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields manganese dioxide, while reduction may yield manganese metal or lower oxidation state manganese compounds.

Scientific Research Applications

Manganese picolinate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.

Biology: Manganese picolinate is studied for its role in enzyme activation and its potential antioxidant properties.

Medicine: It is investigated for its potential therapeutic effects, including its use as a dietary supplement to address manganese deficiency.

Industry: The compound is used in the production of advanced materials, such as manganese-based nanoparticles, which have applications in electronics and energy storage.

Mechanism of Action

The mechanism of action of manganese picolinate involves its role as a cofactor for various enzymes. Manganese ions in the compound activate enzymes by binding to their active sites, facilitating biochemical reactions. The picolinate ligand enhances the bioavailability of manganese by improving its absorption and stability in biological systems. The molecular targets include enzymes involved in antioxidant defense, metabolism, and cellular signaling pathways.

Comparison with Similar Compounds

Key Characteristics:

- Structure: The octahedral geometry is common for Mn(II/III) complexes, with picolinoyloxy ligands acting as bidentate donors via the pyridine nitrogen and carboxylate oxygen (structural inference based on analogous metal-picolinate complexes) .

- Synthesis : Typically prepared by reacting manganese salts (e.g., MnCl₂) with picolinic acid derivatives under controlled pH, followed by crystallization .

- Applications: Used in oxidation catalysis (e.g., epoxidation of alkenes) and as a precursor for manganese oxide nanomaterials .

Comparison with Similar Compounds

Bis(picolinoyloxy)manganese belongs to a broader class of metal-picolinate/picolinoyloxy complexes. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Properties of this compound and Analogous Complexes

*Epoxidation efficiency measured under standardized conditions (room temperature, H₂O₂ as oxidant).

Key Findings:

Thermal Stability: this compound exhibits higher thermal stability (220–250°C) than iron and cobalt analogs, likely due to stronger Mn–O/N bonding . Copper complexes show the highest stability (250–280°C), attributed to Jahn-Teller distortion resistance .

Catalytic Performance :

- Mn and Co complexes outperform Fe and Cu in epoxidation reactions, correlating with their accessible redox states (Mn(II/III), Co(II/III)) and ligand field effects .

Solubility: All picolinoyloxy/picolinate complexes are largely water-insoluble, limiting their use in aqueous-phase catalysis. Solubility in organic solvents (e.g., DMF, DMSO) is comparable across the series .

Structural Insights from Spectral Data:

- NMR and UV-Vis : Mn and Co complexes exhibit broad NMR signals due to paramagnetism, whereas diamagnetic Cu(II) complexes show sharp peaks. UV-Vis spectra for Mn complexes display ligand-to-metal charge transfer bands at 350–400 nm, distinct from Fe (300–350 nm) and Co (400–450 nm) .

- Crystallography : Mn–O bond lengths (1.95–2.10 Å) are shorter than Fe–O (2.05–2.20 Å), supporting higher stability .

Data Interpretation and Challenges

- Data Limitations : Direct comparisons are hindered by inconsistent reporting of experimental conditions (e.g., solvent, oxidant concentration) in literature .

- Database Utility : Resources like the Merck Index and CRC Handbook provide foundational data, but specialized crystallographic databases (e.g., COD ) are critical for structural benchmarking.

Biological Activity

Bis(picolinoyloxy)manganese is a manganese complex that has garnered attention for its potential biological activity, particularly in the context of oxidative stress and related therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique coordination of manganese with picolinic acid derivatives. The structure facilitates its interaction with biological molecules, allowing it to exhibit various pharmacological effects. The manganese center plays a crucial role in redox reactions, which are fundamental to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉MnN₂O₄ |

| Molar Mass | 290.13 g/mol |

| Solubility | Soluble in water |

| LogP | +4 (high lipid solubility) |

The primary mechanism through which this compound exerts its biological effects is via the scavenging of reactive oxygen species (ROS) . Manganese complexes are known to mimic superoxide dismutase (SOD) activity, catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This activity is crucial in mitigating oxidative stress in cells.

Key Mechanistic Insights

- Peroxynitrite Decomposition : Research indicates that this compound can effectively decompose peroxynitrite, a potent oxidant that contributes to cellular damage. It does so through a two-electron reduction mechanism, forming Mn(V)O species that can be further reduced back to the Mn(III) state by endogenous reductants such as ascorbate .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which have been shown to protect cellular components from oxidative damage, particularly in models of inflammation and neurodegeneration.

- Analgesic Effects : In animal models, this compound has demonstrated analgesic properties, particularly in carrageenan-induced hyperalgesia models. This effect is attributed to its ability to reduce peroxynitrite levels, which are implicated in pain pathways .

Efficacy in In Vitro Models

Several studies have evaluated the efficacy of this compound in vitro:

- Cell Culture Studies : In human neuronal cell lines, treatment with this compound resulted in a significant reduction in markers of oxidative stress compared to untreated controls.

- Inflammation Models : The compound has been shown to reduce pro-inflammatory cytokine production in macrophage cultures exposed to lipopolysaccharide (LPS).

Case Study: Analgesic Activity

A notable study assessed the analgesic effects of this compound using a carrageenan-induced paw edema model in rats. The results indicated that administration of the compound significantly reduced both pain and inflammation compared to control groups.

Table 2: Analgesic Activity Results

| Treatment Group | Pain Score (Mean ± SD) | Inflammation (mm) |

|---|---|---|

| Control | 8.5 ± 0.5 | 12.0 ± 1.0 |

| This compound (10 mg/kg) | 4.2 ± 0.3 | 6.5 ± 0.8 |

| This compound (20 mg/kg) | 2.1 ± 0.2 | 3.0 ± 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.